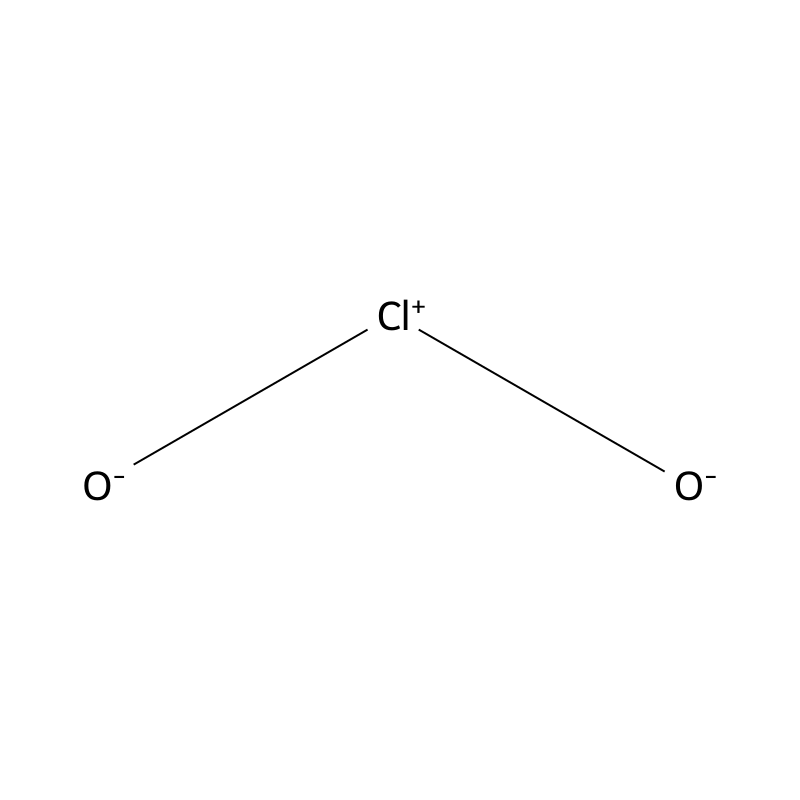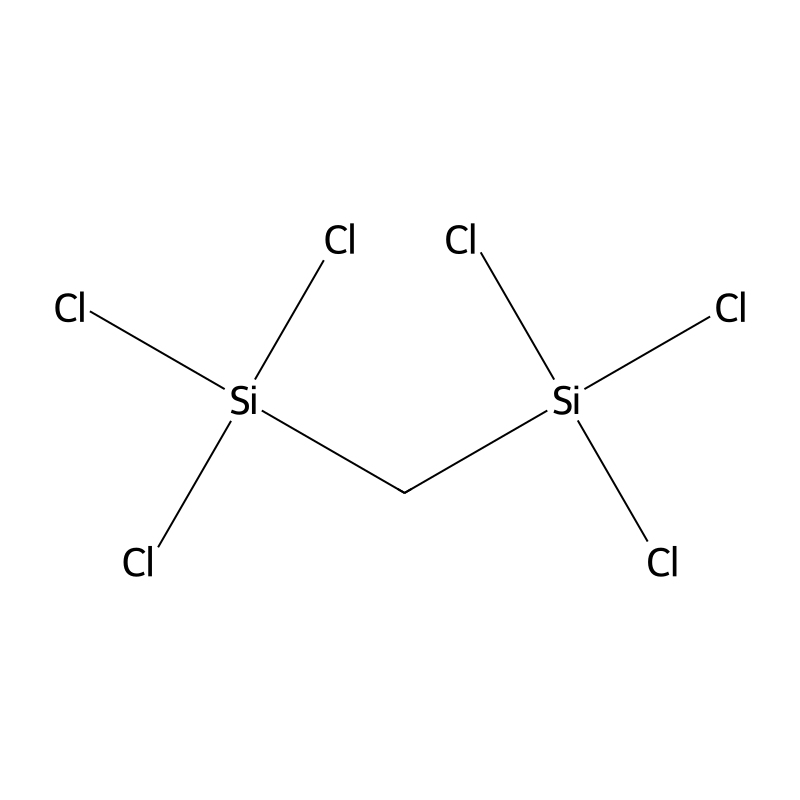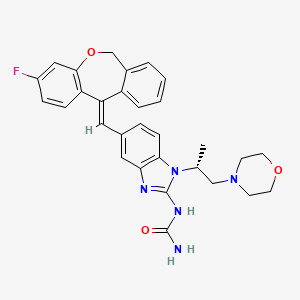Chlorite

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Chlorite refers to a group of chemical compounds that contain the chlorite ion, which has the formula . In this ion, chlorine is in the +3 oxidation state. Chlorites are commonly recognized as salts derived from chlorous acid, , which is unstable and primarily exists in dilute aqueous solutions. The most notable chlorite compound is sodium chlorite (), widely used in various industrial applications, particularly in bleaching and disinfection processes .
Chlorite ions exhibit a bent molecular geometry due to the presence of lone pairs on the chlorine atom, resulting in an O–Cl–O bond angle of approximately 111°. The bond lengths within the chlorite ion are about 156 picometers. Chlorites are characterized by their strong oxidizing properties, making them significant in redox reactions involving chlorine oxyanions .
In addition to its role in generating chlorine dioxide, chlorite can undergo reduction reactions where it is converted into chloride ions () under suitable conditions. The following half-reaction illustrates this process:
Chlorites can also participate in oxidation reactions, such as the Pinnick oxidation, where they oxidize aldehydes to carboxylic acids .
The synthesis of sodium chlorite typically involves the reduction of sodium chlorate (). This process can be achieved through various reducing agents such as hydrogen peroxide or sulfur dioxide. The general reaction pathway is as follows:
- Generation of Chlorine Dioxide: Sodium chlorate is reduced to chlorine dioxide.
- Formation of Sodium Chlorite: Chlorine dioxide is then absorbed into an alkaline solution (typically sodium hydroxide) to yield sodium chlorite.
This method is favored due to its efficiency and the stability of sodium chlorite compared to other heavy metal chlorites, which are often unstable and potentially explosive .
Sodium chlorite has a variety of applications across different industries:
- Bleaching Agent: It is primarily used in the textile and paper industries for bleaching purposes.
- Disinfectant: Sodium chlorite is employed in municipal water treatment plants for disinfection after conversion to chlorine dioxide.
- Food Safety: It has been approved for use in washing fruits and vegetables to eliminate pathogens.
- Medical Uses: Sodium chlorite is found in some oral hygiene products and contact lens cleaning solutions due to its antimicrobial properties .
Research into the interactions of chlorites with biological systems has revealed both beneficial and harmful effects. While low concentrations can effectively eliminate bacteria and viruses, higher concentrations pose risks of toxicity and adverse health effects. Studies indicate that exposure to elevated levels can lead to oxidative stress and cellular damage, particularly affecting red blood cells and reproductive health .
Chlorites belong to a broader family of chlorine oxyanions that include several related compounds. Here’s a comparison highlighting their unique characteristics:
| Compound Name | Chemical Formula | Oxidation State | Key Characteristics |
|---|---|---|---|
| Chloride | -1 | Stable ion; common salt component | |
| Hypochlorite | +1 | Used as a disinfectant; less stable than chlorite | |
| Chlorite | +3 | Strong oxidizer; used in bleaching and disinfection | |
| Chlorate | +5 | Strong oxidizer; used in herbicides | |
| Perchlorate | +7 | Very strong oxidizer; used in rocket propellants |
Chlorites are unique among these compounds due to their specific applications in industrial processes and their distinct oxidation state compared to other chlorine oxyanions .
Transport and Partitioning Studies
Transport and partitioning studies of chlorite reveal complex environmental behaviors that depend on multiple physicochemical factors. Research has demonstrated that chlorite ion mobility in aqueous systems is influenced by solution chemistry, including ionic strength and pH conditions [3]. Studies examining chlorite transport through various environmental media have established that partitioning coefficients vary significantly based on the specific characteristics of the receiving environment [27].
Experimental investigations have shown that chlorite exhibits distinctive partitioning behavior compared to other chlorine oxyanions. Field studies measuring solid-liquid partition coefficients for chlorine species across different soil types have documented values ranging from 0.017 to 41 liters per kilogram for chlorite in various environmental matrices [27]. These measurements indicate substantial variability in chlorite retention depending on soil composition and environmental conditions [27].
Laboratory column experiments have provided quantitative data on chlorite transport parameters through different soil types. Research utilizing breakthrough curve analysis has determined pore-water velocities ranging from 0.309 to 0.399 centimeters per minute for chlorite transport through sandy soils [40]. Dispersion coefficients for chlorite migration have been measured between 0.059 and 0.547 square centimeters per minute, with dispersivity constants varying from 0.19 to 1.55 centimeters depending on soil granulation characteristics [40].
| Soil Type | Pore-Water Velocity (cm/min) | Dispersion Coefficient (cm²/min) | Dispersivity Constant (cm) |
|---|---|---|---|
| Silty Sand | 0.353 | 0.547 | 1.55 |
| Fine Sand | 0.309 | 0.059 | 0.19 |
| Vari-grained Sand | 0.399 | 0.092 | 0.26 |
Transport modeling studies have established that chlorite migration follows convection-dispersion processes with retardation factors influenced by soil organic carbon content and mineralogical composition [40]. Research has demonstrated that mathematical models incorporating these parameters can accurately predict chlorite transport with correlation coefficients exceeding 0.98 [40].
Transformation Pathway Investigations
Transformation pathway investigations have revealed multiple mechanisms through which chlorite undergoes chemical conversion in environmental systems. Photolysis studies have demonstrated that ultraviolet radiation induces chlorite transformation through complex reaction pathways involving the formation of reactive intermediates [4] [43]. Research has established apparent quantum yields for chlorite photodegradation ranging from 0.86 to 1.45 under ultraviolet irradiation at 254 nanometers [4].
Experimental studies have identified chlorine dioxide, hypochlorous acid, chlorate, and chloride as primary transformation products of chlorite photolysis [4] [43]. Kinetic modeling investigations have determined that chlorite acts simultaneously as both producer and consumer of reactive species through three distinct reaction pathways during ultraviolet treatment [4]. The transformation mechanism involves initial formation of chlorine dioxide, followed by subsequent conversion to hypochlorous acid and final products including chlorate and chloride ions [43].
Aqueous chemistry studies have documented chlorite decomposition under various environmental conditions. Research has shown that chlorite stability varies significantly with solution pH, with decomposition rates increasing under both acidic and alkaline conditions [42]. Transition metal catalyzed transformation pathways have been identified as important mechanisms for chlorite conversion in natural waters [42].
| pH Condition | Transformation Rate | Primary Products | Secondary Products |
|---|---|---|---|
| Acidic (pH < 4) | High | Chlorine Dioxide, Chloride | Chlorate |
| Neutral (pH 6-8) | Moderate | Hypochlorous Acid | Chloride, Chlorate |
| Alkaline (pH > 10) | High | Chlorate, Chloride | Oxygen |
Mechanistic investigations have established that chlorite oxidation proceeds through electron transfer and oxygen atom transfer pathways depending on reaction conditions [14] [15]. Studies utilizing iron-based catalysts have demonstrated chlorite conversion to chlorine dioxide through formation of high-valent iron-oxo intermediates [14]. Rate constants for these transformations have been measured at 1.03 × 10⁸ M⁻¹s⁻¹ for electron transfer processes [15].
Biogeochemical Cycling Analysis
Biogeochemical cycling analysis of chlorite reveals its integration into broader environmental chlorine transformations. Research has documented that chlorite participates in complex redox cycling involving multiple oxidation states of chlorine ranging from -1 to +7 [5] [16]. Studies have established that chlorite serves as an intermediate species in the biogeochemical transformation of chlorine compounds across terrestrial and aquatic environments [5].
Microbial interaction studies have identified chlorite dismutase enzymes as key biological components in chlorite cycling [16]. Research has shown that approximately 5% of bacterial and archaeal genera contain microorganisms encoding chlorite dismutase in their genomes, indicating widespread biological capacity for chlorite processing [16]. These enzymes catalyze chlorite conversion to chloride and molecular oxygen with high specificity [16].
Environmental distribution studies have documented chlorite occurrence across diverse terrestrial habitats through metagenomic analysis [16]. Research has established that chlorite-processing genes are abundant in various environmental samples and have been subjected to extensive horizontal gene transfer among microbial communities [16]. Comparative genomic studies have revealed genetic associations between chlorite-processing capabilities and genes responding to reactive chlorine species [16].
Field investigations have identified chlorite formation through both oxidative and reductive processes in natural environments [16]. Studies have documented chlorite production from perchlorate and chlorate reduction by microorganisms possessing inadvertent reduction capabilities [16]. Research has also established chlorite formation through oxidative processes in environments where hypochlorous acid occurs naturally [16].
| Environmental Matrix | Chlorite Source | Biological Process | Transformation Products |
|---|---|---|---|
| Soil Systems | Chlorate Reduction | Microbial Dismutation | Chloride, Oxygen |
| Aquatic Environments | Oxidative Formation | Enzymatic Conversion | Chloride, Molecular Oxygen |
| Sediment Interfaces | Mixed Processes | Redox Cycling | Variable Products |
Quantitative analysis of chlorite cycling has established turnover rates varying across environmental conditions. Research has measured chlorite dismutase activity with kinetic parameters including catalytic efficiencies of 7.1 × 10⁶ M⁻¹s⁻¹ and Michaelis constants of 162 μM [38]. These measurements indicate rapid biological processing of chlorite under optimal environmental conditions [38].
Soil and Sediment Interaction Research
Soil and sediment interaction research has characterized chlorite behavior at mineral-water interfaces through multiple experimental approaches. Sorption studies have documented chlorite interaction with common soil minerals including illite, chlorite, goethite, and mixed sediments under various geochemical conditions [9] [12]. Research has established that chlorite sorption is strongly dependent on solution pH and ionic strength, with inner-sphere complex formation occurring at alkaline pH values exceeding 12.5 [9] [12].
Experimental investigations have quantified chlorite distribution coefficients across different soil types and environmental conditions. Studies have measured partition coefficients ranging from 0.036 to 41 liters per kilogram depending on soil composition and solution chemistry [27]. Research has demonstrated that clayey till environments exhibit higher chlorite retention compared to sandy till and organic-rich environments [27].
Weathering studies have investigated chlorite mineral dissolution kinetics under environmental conditions relevant to natural systems. Research has documented dissolution rates ranging from 10⁻¹² to 10⁻¹³ moles per gram per second at steady-state conditions [21] [22]. Studies have established that chlorite dissolution exhibits strong pH dependence, with highest rates occurring under acidic and alkaline conditions and minimum dissolution at near-neutral pH values [21] [22].
| Soil Type | Distribution Coefficient (L/kg) | pH Range | Dissolution Rate (mol/g·s) |
|---|---|---|---|
| Clayey Till | 4.4 - 12 | 6.5 - 8.0 | 10⁻¹² - 10⁻¹³ |
| Sandy Till | 0.76 - 7.1 | 6.0 - 8.5 | 10⁻¹¹ - 10⁻¹² |
| Peat | 2.0 - 41 | 5.5 - 7.5 | Variable |
| Clay Gyttja | 0.036 - 5.2 | 6.0 - 8.0 | 10⁻¹² - 10⁻¹³ |
Surface complexation modeling has provided mechanistic understanding of chlorite-mineral interactions. Research has established that chlorite forms outer-sphere complexes under moderate pH conditions, with competition from background electrolyte ions affecting sorption efficiency [9] [12]. Studies have documented the transition to inner-sphere complexation at elevated pH values, where chlorite hydroxyl species demonstrate enhanced mineral affinity [9] [12].
Reactive transport modeling studies have integrated chlorite interaction parameters to predict environmental behavior. Research has developed comprehensive models incorporating dissolution kinetics, surface complexation, and transport processes to simulate chlorite fate in subsurface environments [22]. These models have demonstrated application to carbon dioxide sequestration scenarios where chlorite-rich sandstones undergo long-term reaction with acidified brines [22].
Physical Description
XLogP3
Melting Point
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 598 of 618 companies (only ~ 3.2% companies provided GHS information). For more detailed information, please visit ECHA C&L website
Other CAS
1318-59-8
71949-90-1








